molecular formula C13H9BrO2 B1332676 4'-Bromo-biphenyl-3-carboxylic acid CAS No. 885951-66-6

4'-Bromo-biphenyl-3-carboxylic acid

Cat. No. B1332676
M. Wt: 277.11 g/mol
InChI Key: IZEOXGJWZDXOEI-UHFFFAOYSA-N
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Description

4'-Bromo-biphenyl-3-carboxylic acid is a compound that belongs to the class of organic compounds known as biphenyls, which contain a pair of phenyl groups connected by a single bond. The presence of a bromine atom at the 4' position and a carboxylic acid group at the 3 position on the biphenyl structure confers unique chemical properties to the molecule, making it a valuable intermediate for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 4'-Bromobiphenyl-4-carboxylic acid, which is structurally similar to 4'-Bromo-biphenyl-3-carboxylic acid, has been reported using 4-bromodiphenyl as the starting material. The process involves acetylation followed by a haloform reaction, resulting in a high overall yield of up to 95% . This method is noted for its low cost, simplicity, and convenient post-processing, suggesting that a similar approach could potentially be applied to synthesize 4'-Bromo-biphenyl-3-carboxylic acid with slight modifications to target the 3 position.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy are commonly used to characterize the molecular and vibrational structure of related brominated carboxylic acids . These methods provide detailed information about the functional groups present, molecular geometry, and electronic structure. For instance, NMR chemical shifts calculated by the Gauge-Independent Atomic Orbital (GIAO) method can offer insights into the electronic environment of the molecule .

Chemical Reactions Analysis

The reactivity of carboxylic acids, including those with bromine substituents, can be studied through their ability to form ester derivatives when reacted with specific reagents. For example, 4'-bromophenacyl triflate has been used to prepare carboxylic acid ester derivatives for spectrophotometric detection in high-performance liquid chromatography . This indicates that 4'-Bromo-biphenyl-3-carboxylic acid could potentially undergo similar reactions, forming esters that can be analyzed using chromatographic techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated carboxylic acids can be influenced by the presence of the bromine atom and the carboxylic acid group. These properties include solubility, melting point, boiling point, and reactivity towards other chemical species. The fluorogenic reagents developed for the determination of carboxylic acids by high-performance liquid chromatography (HPLC) highlight the sensitivity of these compounds to detection at very low concentrations, which is a significant aspect of their chemical behavior .

Scientific Research Applications

Synthesis and Characterization

  • 4'-Bromo-biphenyl-4-carboxylic acid has been synthesized using a low-cost, simple process with a high yield of up to 95%. This process involves acetylation and haloform reaction starting from 4-bromodiphenyl (Zhu Yan-lon, 2015).
  • Novel compounds involving biphenyl 4-carboxylic acid have been synthesized and characterized through elemental analysis, IR, 1H NMR, and mass spectra, demonstrating diverse chemical applications (Anil Patel, G. Malik, P. Bhatt, 2009).

Pharmaceutical and Biological Applications

  • Biphenyl-based compounds, including those related to 4'-Bromo-biphenyl-3-carboxylic acid, have been synthesized and found significant for treatments like hypertension and inflammation. These compounds have also shown notable anti-tyrosinase activities, comparable to standard inhibitors (Huey Chong Kwong et al., 2017).
  • Synthesized derivatives of 4-thiazolidinone from biphenyl-4-carboxylic acid have exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential in antimicrobial therapy (A. Deep et al., 2014).

Chemical Analysis and Spectroscopy

  • 4'-Bromobiphenyl-4-carboxylic acid and its derivatives have been used in high-performance liquid chromatography for detecting carboxylic acids, demonstrating its utility in analytical chemistry (H. Tsuchiya et al., 1982).

Material Science and Crystallography

  • In the field of material science, biphenyl carbazole derivatives, including those related to 4'-Bromo-biphenyl-3-carboxylic acid, have been synthesized and analyzed for their crystal structures, luminescence, and thermal properties. This research contributes to the development of novel materials with specific optical and thermal characteristics (Gui‐Mei Tang et al., 2021).

Safety And Hazards

4’-Bromo-biphenyl-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

3-(4-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEOXGJWZDXOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363577
Record name 3-(4-bromophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-biphenyl-3-carboxylic acid

CAS RN

885951-66-6
Record name 3-(4-bromophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-biphenyl-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhao, Z Wang, J Zhang, H Zhou - European Journal of Medicinal …, 2016 - Elsevier
… , 0.56 mmol) and DMAP (3 mg, 0.03 mmol) in 5 mL dichloromethane was added dropwise to a mixture of compound 12b (78 mg, 0.31 mmol) and 4′-bromo-biphenyl-3-carboxylic acid (…
Number of citations: 29 www.sciencedirect.com

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